molecular formula C21H15Br2N3O3 B12896860 N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine CAS No. 918946-28-8

N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine

Cat. No.: B12896860
CAS No.: 918946-28-8
M. Wt: 517.2 g/mol
InChI Key: BAEJKRAMOWGSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine is a novel chemical reagent designed for research applications. This compound features a 2-phenyl-2H-indazole core, a structure recognized in scientific literature as a valuable scaffold in drug discovery . Indazole derivatives have been extensively investigated for their ability to mediate or inhibit cell proliferation and for their role in inhibiting protein kinases, which are key targets in oncology and other disease areas . The molecular structure incorporates a glycine moiety, which can enhance water solubility and serve as a handle for further bioconjugation or prodrug strategies. The specific substitution pattern, including the 3,5-dibromo and phenyl-ether groups, is typically engineered to optimize binding affinity and selectivity for specific biological targets. This makes the compound a promising candidate for researchers developing new therapies for proliferative diseases or exploring signal transduction pathways. This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

CAS No.

918946-28-8

Molecular Formula

C21H15Br2N3O3

Molecular Weight

517.2 g/mol

IUPAC Name

2-[3,5-dibromo-4-(2-phenylindazol-5-yl)oxyanilino]acetic acid

InChI

InChI=1S/C21H15Br2N3O3/c22-17-9-14(24-11-20(27)28)10-18(23)21(17)29-16-6-7-19-13(8-16)12-26(25-19)15-4-2-1-3-5-15/h1-10,12,24H,11H2,(H,27,28)

InChI Key

BAEJKRAMOWGSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Starting Materials

  • Substituted aniline : In this case, the aniline is substituted with 3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy] groups.
  • Glyoxylic acid : Used as the aldehyde component to form the imine intermediate.
  • Catalyst : Palladium on carbon (Pd/C) with 5% palladium loading.
  • Solvents : Mixtures of water and organic solvents such as methanol, tetrahydrofuran (THF), or dioxane.
  • Bases : Sodium carbonate, potassium carbonate, or sodium hydroxide to facilitate the reaction.

Step 1: Imine Formation

  • The substituted aniline is reacted with glyoxylic acid in a molar ratio of approximately 1:1 to 1:2.
  • The reaction is carried out in a mixed solvent system (water and methanol or THF) at ambient temperature.
  • The imine intermediate forms via condensation between the amine group of the aniline and the aldehyde group of glyoxylic acid.

Step 2: Catalytic Hydrogenation Reduction

  • The imine intermediate is subjected to hydrogenation in the presence of 5% Pd/C catalyst.
  • Reaction conditions:
    • Temperature: 45–55°C
    • Pressure: Approximately 10 atm hydrogen pressure
    • Time: 10–14 hours
  • The reaction mixture is stirred continuously to ensure complete reduction of the imine to the corresponding N-substituted phenyl glycine.
  • Sodium carbonate or sodium hydroxide may be added to maintain basic conditions, improving yield and purity.

Workup and Purification

  • After completion, the catalyst is filtered off and recovered.
  • The reaction mixture is concentrated under reduced pressure.
  • The residue is treated with sodium hydroxide solution and heated to 50°C for 1 hour to complete the reaction.
  • The pH is adjusted to acidic conditions (pH ~3) using hydrochloric acid.
  • The product precipitates upon cooling to 0°C, is filtered, washed with water, and dried under vacuum.
  • The final product typically achieves purity >99% and yields around 93–95%.

Representative Data from Patent EP3153498A1

Parameter Condition/Value Notes
Glyoxylic acid to aniline ratio 1–2 : 1 Molar ratio
Catalyst 5% Pd/C Palladium on carbon
Catalyst to aniline ratio 0.01–1 : 1 Weight ratio
Solvent system Water + Methanol or THF Mixed solvent system
Temperature 45–55°C For hydrogenation
Pressure 10 atm H2 Hydrogen atmosphere
Reaction time 10–14 hours Hydrogenation duration
pH adjustment pH 3 (acidic) Using 10% HCl
Yield 93.5–95% Isolated yield
Purity >99% By HPLC

Additional Considerations and Research Findings

  • The use of palladium-carbon catalyst with controlled palladium loading is critical for efficient hydrogenation and minimizing side reactions.
  • The reaction system benefits from the presence of bases such as sodium carbonate or sodium hydroxide, which help maintain the reaction environment and improve product yield.
  • Monitoring by HPLC ensures the raw material conversion is above 99.8%, ensuring high purity of the final product.
  • The method is adaptable to various substituted anilines, allowing for the synthesis of diverse N-substituted phenyl glycine derivatives, including those with complex substituents like the 2-phenyl-2H-indazol-5-yl oxy group.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Imine formation Substituted aniline + glyoxylic acid (1:1 to 1:2) in water/methanol or THF, ambient temp Formation of imine intermediate
Hydrogenation Pd/C (5%), H2 (10 atm), 45–55°C, 10–14 h, base (Na2CO3 or NaOH) Reduction to N-substituted phenyl glycine
Workup Filtration, concentration, pH adjustment to 3 with HCl, cooling to 0°C Precipitation and isolation of product
Purification Washing with water, vacuum drying Product purity >99%, yield ~94%

This preparation method is well-established, scalable, and yields high-purity N-substituted phenyl glycine derivatives suitable for further pharmaceutical or chemical applications. The key innovation lies in the efficient catalytic hydrogenation of the imine intermediate under mild conditions with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine exhibit anticancer properties. The indazole moiety has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a role as a potential chemotherapeutic agent .

Case Study:
In a study involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating effective potency compared to standard chemotherapeutics .

2. Modulation of Biological Pathways
The compound's structure allows it to interact with specific biological pathways, particularly those involved in cell signaling and apoptosis. Its ability to act as a selective inhibitor of certain kinases makes it a candidate for targeted cancer therapies .

Case Study:
A recent investigation into the effects of this compound on signaling pathways revealed that it could inhibit the MAPK/ERK pathway in melanoma cells, leading to reduced tumor growth in xenograft models .

Materials Science Applications

1. Biodegradable Polymers
this compound can be incorporated into biodegradable polymer matrices for drug delivery systems. Its chemical stability and compatibility with various polymers make it suitable for sustained release formulations .

Data Table: Biodegradable Polymer Formulations

Polymer TypeRelease Rate (days)Application Area
Poly(lactic-co-glycolic acid)30Drug delivery
Polycaprolactone45Tissue engineering

2. Coatings and Films
The compound can also be utilized in developing coatings for medical devices due to its biocompatibility and antibacterial properties. These coatings can reduce infection rates in implants and prosthetics .

Mechanism of Action

The mechanism of action of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmaceutical Potential: The glycine moiety warrants exploration in drug design, particularly for TR modulation or kinase inhibition, given indazole’s prevalence in oncology targets.
  • Environmental Impact : Unlike persistent BFRs, the glycine group may enhance biodegradability, but bromine content necessitates ecotoxicological studies .
  • Synthetic Challenges : Multi-step synthesis involving bromination and etherification is likely, akin to methods used for DIBRT and benzoimidazoles .

Biological Activity

N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine, also known by its CAS number 918946-28-8, is an indazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines brominated phenyl and glycine moieties with an indazole core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Formula C21H15Br2N3O3
Molar Mass 517.17 g/mol
IUPAC Name Glycine, N-[3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl]-
CAS Number 918946-28-8

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with indazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of indazole can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of BRCA-deficient cancer cells to chemotherapy . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various enzymes and receptors involved in cell signaling and proliferation. The indazole component is known to engage with multiple biological targets, potentially leading to the inhibition of tumor growth and microbial proliferation .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have demonstrated that N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yloxy)]phenyl}glycine exhibits cytotoxic effects on several cancer cell lines. These studies suggest a dose-dependent response where higher concentrations lead to increased cell death rates .
  • Comparative Analysis : When compared to simpler indazole derivatives or other brominated compounds, N-{3,5-dibromo-4-[...]} showed enhanced potency in inhibiting cell growth in specific cancer types. This suggests that the unique structural features contribute significantly to its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine, and how can intermediates be purified?

  • Methodology :

  • Step 1 : Use Ullmann or Buchwald-Hartwig coupling to introduce the indazole-phenyl ether moiety, as demonstrated in analogous fluorobenzene-diamine syntheses .
  • Step 2 : Bromination at the 3,5-positions of the phenyl ring using NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM, 0–5°C) to avoid over-bromination.
  • Step 3 : Glycine conjugation via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol/water mixtures to isolate intermediates .

Q. How can researchers confirm the identity of intermediates during synthesis?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to verify bromination patterns (e.g., absence of aromatic protons at 3,5-positions) and glycine incorporation (α-proton at δ 3.8–4.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weights of intermediates, ensuring no side products (e.g., dehalogenated species) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Compare optimized geometries (e.g., dihedral angles of the indazole-phenyl ether group) with X-ray crystallographic data. Discrepancies may arise from crystal packing forces not modeled in DFT.
  • Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting thermal parameters and validating hydrogen-bonding networks .
  • Validation Tools : Employ R-factor analysis and residual density maps to identify mismatches between computational and experimental electron densities .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures and isothermal stress testing (e.g., 80°C for 24 hours) .
  • Degradation Pathway Analysis : LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., debromination or glycine cleavage).

Q. What experimental designs are critical for studying the compound’s bioactivity in cellular assays?

  • Methodology :

  • Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values in target cells (e.g., cancer or microbial models).
  • Control Experiments : Include negative controls (DMSO vehicle) and positive controls (e.g., known inhibitors like fidaxomicin for bacterial assays) .
  • Mechanistic Probes : Combine with fluorescent dyes (e.g., DAPI for DNA binding or Bodipy FL-C5 for membrane interaction studies) to track cellular localization .

Data Analysis and Technical Challenges

Q. How to address low crystallinity during X-ray structure determination?

  • Methodology :

  • Crystal Optimization : Screen solvent systems (e.g., DMSO/water or THF/hexane) using vapor diffusion or slow evaporation.
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
  • Data Collection : Use synchrotron radiation for weak diffractors (resolution >1.5 Å) and process with SHELX or WinGX .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodology :

  • Triplicate Replicates : Perform three independent experiments with n ≥ 6 technical replicates per condition.
  • ANOVA/Tukey’s Test : Identify significant differences between treatment groups (p < 0.05).
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Safety and Handling

Q. What precautions are essential for handling brominated intermediates?

  • Methodology :

  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of bromine vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Waste Disposal : Quench excess brominating agents with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.